Pravastatine

Vue d'ensemble

Description

La pravastatine est un médicament de la classe des statines principalement utilisé pour prévenir les maladies cardiovasculaires et traiter les taux lipidiques anormaux. Elle est commercialisée sous diverses marques, dont Pravachol. La this compound agit en inhibant l'enzyme 3-hydroxy-3-méthylglutaryl coenzyme A réductase, qui joue un rôle crucial dans la biosynthèse du cholestérol. Cette inhibition entraîne une réduction des taux de cholestérol, en particulier du cholestérol des lipoprotéines de basse densité, souvent appelé "mauvais cholestérol" .

Mécanisme D'action

Target of Action

Pravastatin primarily targets the 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonate . By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the body .

Mode of Action

Pravastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, which in turn stimulates the upregulation of LDL receptors in the liver. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by pravastatin is the mevalonate pathway . This pathway is responsible for the production of cholesterol and several other important biomolecules. By inhibiting HMG-CoA reductase, pravastatin disrupts this pathway, leading to reduced cholesterol synthesis . Additionally, the inhibition also affects the production of isoprenoids, essential molecules for the post-translational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

Pravastatin exhibits unique pharmacokinetic properties among statins. It is rapidly absorbed from the upper part of the small intestine, likely via proton-coupled carrier-mediated transport . Its oral bioavailability is low due to incomplete absorption and a significant first-pass effect . Pravastatin undergoes extensive first-pass metabolism in the liver, with about half of the drug reaching the liver via the portal vein being extracted . The drug and its metabolites are eliminated through both hepatic and renal routes, with tubular secretion being a predominant mechanism in renal excretion .

Result of Action

The primary result of pravastatin’s action is a reduction in plasma LDL cholesterol levels , which is beneficial in the management of hypercholesterolemia . By inhibiting cholesterol synthesis, pravastatin also impacts various cellular processes, including inflammation and cell proliferation . For instance, pravastatin has been shown to prevent increases in the activity of metalloproteinase-2 induced by oxidative stress , and to enhance endothelium-derived nitric oxide-dependent vasodilation .

Action Environment

The efficacy and stability of pravastatin can be influenced by various environmental factors. For example, oxidative stress conditions can affect the drug’s action, as seen in the case of gestational hypertension . In this context, pravastatin was shown to prevent increases in oxidative stress-induced activation of metalloproteinase-2 . Furthermore, the drug’s action can also be influenced by the patient’s physiological state, such as liver or kidney function, which can affect the drug’s metabolism and elimination .

Applications De Recherche Scientifique

La pravastatine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans des études impliquant la synthèse et la modification des statines.

Biologie : La this compound est étudiée pour ses effets sur le métabolisme du cholestérol cellulaire et son rôle dans la réduction du stress oxydatif.

Médecine : Elle est largement étudiée pour ses bienfaits cardiovasculaires, notamment la réduction du risque d'infarctus du myocarde et d'accident vasculaire cérébral. .

5. Mécanisme d'action

La this compound exerce ses effets en inhibant de manière compétitive l'enzyme 3-hydroxy-3-méthylglutaryl coenzyme A réductase. Cette enzyme catalyse la conversion du 3-hydroxy-3-méthylglutaryl coenzyme A en mévalonate, un précurseur de la biosynthèse du cholestérol. En inhibant cette enzyme, la this compound réduit la production de cholestérol dans le foie. En outre, la this compound a des effets pléiotropes, notamment l'amélioration de la fonction endothéliale, la réduction de l'inflammation au niveau des plaques coronariennes, l'inhibition de l'agrégation plaquettaire et l'exercice d'effets anticoagulants .

Analyse Biochimique

Biochemical Properties

Pravastatin functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in the biosynthesis of cholesterol . By inhibiting HMG-CoA reductase, pravastatin reduces the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in cholesterol synthesis within the liver, which in turn results in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces. These receptors increase the clearance of LDL cholesterol from the bloodstream .

Cellular Effects

Pravastatin has several effects on various cell types and cellular processes. In hepatocytes, pravastatin reduces cholesterol synthesis, leading to increased expression of LDL receptors and enhanced clearance of LDL cholesterol from the blood . Pravastatin also influences cell signaling pathways, including those involved in inflammation and oxidative stress. It has been shown to reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby exerting anti-inflammatory effects . Additionally, pravastatin can modulate gene expression related to cholesterol metabolism and cellular proliferation .

Molecular Mechanism

At the molecular level, pravastatin exerts its effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway . By binding to the active site of HMG-CoA reductase, pravastatin prevents the enzyme from catalyzing this reaction, leading to a reduction in intracellular cholesterol levels. This reduction triggers a compensatory increase in the expression of LDL receptors on hepatocyte surfaces, enhancing the clearance of LDL cholesterol from the bloodstream . Pravastatin also affects other molecular pathways, including those involved in inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pravastatin can vary over time. Pravastatin is absorbed within 60-90 minutes after oral administration, but it has a low bioavailability of approximately 17% due to its polar nature and extensive first-pass metabolism . The stability and degradation of pravastatin can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that pravastatin can maintain its cholesterol-lowering effects over extended periods, although the degree of efficacy may diminish with prolonged use . Long-term studies have also indicated that pravastatin can have sustained anti-inflammatory and antioxidant effects .

Dosage Effects in Animal Models

The effects of pravastatin can vary with different dosages in animal models. At lower doses, pravastatin effectively reduces cholesterol levels and exerts anti-inflammatory effects without significant adverse effects . At higher doses, pravastatin may cause toxic effects, including liver damage and muscle toxicity . Threshold effects have been observed, where the benefits of pravastatin plateau at certain dosages, and further increases in dosage do not result in proportional improvements in cholesterol reduction or anti-inflammatory effects .

Metabolic Pathways

Pravastatin is involved in several metabolic pathways, primarily related to cholesterol biosynthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate . Pravastatin is metabolized in the liver, where it undergoes hydroxylation and conjugation reactions to form various metabolites . These metabolites are then excreted primarily in the bile and, to a lesser extent, in the urine . Pravastatin’s effects on metabolic flux and metabolite levels are closely tied to its inhibition of cholesterol synthesis and subsequent upregulation of LDL receptors .

Transport and Distribution

Pravastatin is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it exerts its primary effects . Pravastatin’s polar nature limits its ability to cross cell membranes passively, so it relies on active transport mechanisms to enter hepatocytes . Once inside the liver, pravastatin is distributed to various cellular compartments, including the endoplasmic reticulum, where HMG-CoA reductase is located . Pravastatin’s localization within hepatocytes is crucial for its cholesterol-lowering effects .

Subcellular Localization

Pravastatin’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the endoplasmic reticulum of hepatocytes, where it inhibits HMG-CoA reductase . This localization is facilitated by pravastatin’s polar nature and its interactions with transport proteins that direct it to specific cellular compartments . Pravastatin’s activity is influenced by its subcellular localization, as its inhibition of HMG-CoA reductase within the endoplasmic reticulum is essential for reducing cholesterol synthesis and upregulating LDL receptors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pravastatine est synthétisée par un processus de fermentation impliquant la biotransformation de la compacte. Le processus commence par la fermentation de la compacte à l'aide de micro-organismes tels que Penicillium citrinum. Le produit obtenu est ensuite soumis à une hydrolyse du cycle lactone, suivie d'une hydroxylation biologique à l'aide de Streptomyces carbophilus pour introduire le groupe allylique 6-alcool .

Méthodes de production industrielle : La production industrielle de this compound implique des processus de fermentation à grande échelle. Le bouillon de fermentation est soumis à des étapes d'extraction et de purification pour isoler la this compound. Le processus de purification comprend la cristallisation et la filtration pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La pravastatine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles tels que le méthylate de sodium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les dérivés oxydés, les formes réduites et les analogues substitués de la this compound .

Comparaison Avec Des Composés Similaires

La pravastatine est souvent comparée à d'autres statines telles que l'atorvastatine et la simvastatine :

Atorvastatine : Bien que la this compound et l'atorvastatine soient toutes deux efficaces pour réduire le cholestérol, l'atorvastatine est généralement considérée comme plus puissante.

Unicité : La this compound est unique en ce qu'elle est administrée sous sa forme active, contrairement à certaines autres statines qui sont des promédicaments. Elle présente également un risque relativement faible d'interactions médicamenteuses et d'effets secondaires, ce qui en fait un choix privilégié pour certaines populations de patients .

Composés similaires :

- Atorvastatine

- Simvastatine

- Lovastatine

- Fluvastatine

Les propriétés uniques de la this compound et son efficacité pour réduire les taux de cholestérol en font un médicament précieux dans la prise en charge des maladies cardiovasculaires.

Propriétés

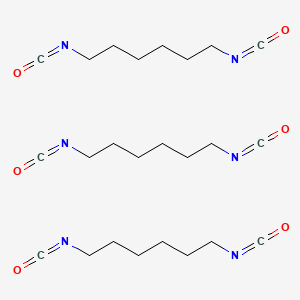

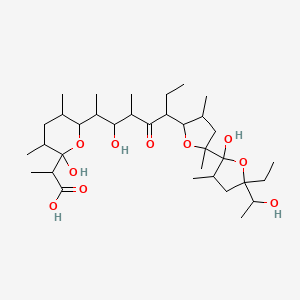

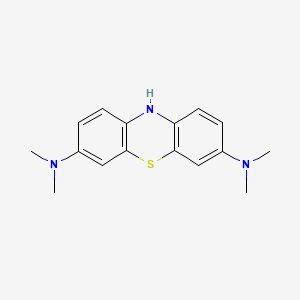

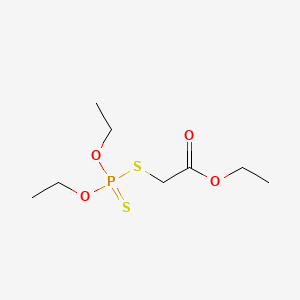

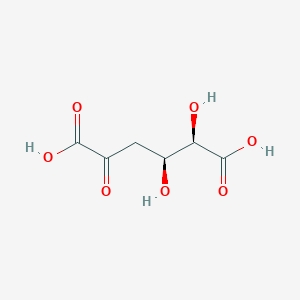

IUPAC Name |

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZYXOIXSAXUGO-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81131-70-6 (hydrochloride salt) | |

| Record name | Pravastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6023498 | |

| Record name | Pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

>600 ºC at 760 mmHg | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

2.42e-01 g/L | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pravastatin is a specific inhibitor of the hepatic HMG-CoA reductase in humans. The inhibition of this enzyme produces a reduction in cholesterol biosynthesis as HMG-CoA reductase activity is an early-limiting step in cholesterol biosynthesis. The inhibitory mechanism of action produces a reduction in cholesterol synthesis which in order has been observed to increase the number of LDL receptors on cell surfaces and an enhancement in receptor-mediated metabolism of LDL and clearance. On the other hand, pravastatin-driven inhibition of LDL production inhibits hepatic synthesis of VLDL as the LDL is the precursor for these molecules., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including pravastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. These findings reveal a novel and significant functional effect of statins., Pravastatin is a reversible inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, an early and rate limiting step in the biosynthetic pathway for cholesterol. In addition, pravastatin reduces very-low-density lipoprotein (VLDL) and triglyceride (TG) and increases high-density lipoprotein cholesterol (HDL-C)., The HMG-CoA reductase inhibitors (statins) have been shown to exert several vascular protective effects that are not related to changes in cholesterol profile, and these effects of statins are partly caused by the activation of angiogenesis. Endothelial cell (EC) proliferation and migration are crucial events for angiogenesis and statins are known to enhance these events. However, the molecular mechanism by which statins promote EC proliferation and migration is not fully understood. In this study, we show Akt and its downstream target mammalian target of rapamycin (mTOR) play an important role in pravastatin-induced EC proliferation and migration. We found that pravastatin significantly enhanced the proliferation and migration of rat aortic endothelial cells (rAECs). The addition of pravastatin to rAECs resulted in rapid phosphorylation of Akt and p70 S6 kinase (p70S6K). LY294002, a specific inhibitor of phosphatidylinositol 3-kinase (PI3K), blocked both Akt and p70S6K phosphorylation, whereas rapamycin, a specific inhibitor of mTOR, suppressed only p70S6K phosphorylation induced by pravastatin. Furthermore, both LY294002 and rapamycin inhibited pravastatin-induced rAEC proliferation and migration. Taken together, our findings indicate that pravastatin activates PI3K/Akt/mTOR /p70S6K signaling in this sequential manner and this pathway contributes to pravastatin-induced rAEC proliferation and migration., Statins (HMG CoA reductase inhibitors) have beneficial effects independent of reducing cholesterol synthesis and this includes their ability to acutely activate endothelial nitric oxide synthase (eNOS). ... We characterized the pathways by which statins activate NOS, including involvement of scavenger receptor-B1 (SR-B1), which is expressed in endothelial cells and maintains cholesterol concentrations. Nitric oxide production was monitored in bovine aortic endothelial cells (BAECs) exposed to lovastatin (LOV) or pravastatin (PRA) for 10-20 min, alone or following pre-exposure to the end product of HMG-CoA reductase (mevalonate), G protein inhibitors (pertussis/cholera toxins), phospholipase C (PLC) inhibitor (U-73122), or intracellular and extracellular calcium chelators - BAPTA-AM and EGTA (respectively), or a function blocking antibody to SR-B1. Both statins increased NO production in a rapid, dose-dependent and HMG-CoA reductase-independent manner. Inhibiting Gi protein or PLC almost completely blocked statin-induced NO generation. Additionally, removing extracellular calcium inhibited statin-induced NO production. COS-7 cells co-transfected with eNOS and SR-B1 increased NO production when exposed to LOV or high-density lipoprotein (HDL), an agonist of SR-B1. These effects were not observed in COS-7 cells with eNOS alone or co-transfected with bradykinin receptor 2, indicating specificity for SR-B1. Further, pretreatment of BAEC with blocking antibody for SR-B1 blocked NO responses to statins and HDL. LOV and PRA acutely activate eNOS through pathways that include the cell surface receptor SR-B1, Gi protein, phosholipase C and entry of extracellular calcium into endothelial cells., It has been shown previously that inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, such as compactin, lovastatin, and pravastatin, block cholesterol synthesis, suppress lymphocyte functions, and beneficially affect atherogenesis. Recently, it was reported that compactin and lovastatin inhibit the respiratory burst of DMSO-differentiated HL-60 cells, an effect reversed by mevalonic acid. The mode of action of these inhibitors in this role is not understood fully. Thus, we studied the mechanism of inhibition of neutrophil superoxide (O2*-) generation by pravastatin and found that pravastatin at 0.5 mM inhibited the receptor-mediated tyrosine kinase (TK)-dependent pathway of O2*- generation and also luminol chemiluminescence but not the protein kinase C (PKC)-dependent or the TK- and PKC-independent pathways of O2*- generation in neutrophils. Pravastatin also inhibited the tumor necrosis factor-alpha- and formyl-methionyl-leucyl-phenylalanine-induced phosphorylation of a tyrosine of a 115-kDa protein. These effects were not reversed by mevalonate. From these results it is concluded that pravastatin inhibited receptor-mediated O2*-generation by decreasing tyrosine phosphorylation but not by inhibiting the formation of an intermediate in the biosynthesis of cholesterol. | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

81093-37-0 | |

| Record name | Pravastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81093-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pravastatin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081093370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | +)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXO2KT9N0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pravastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

326 °C | |

| Record name | Pravastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pravastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005022 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pravastatin exert its cholesterol-lowering effect?

A1: Pravastatin is a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, commonly referred to as a statin. [, , ] It acts by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. [, ] This inhibition leads to a decrease in intracellular cholesterol synthesis, particularly in the liver. [, , ] As a result, hepatocytes upregulate the expression of low-density lipoprotein (LDL) receptors on their surface, enhancing the clearance of LDL cholesterol from the bloodstream. [, , ]

Q2: Beyond its cholesterol-lowering effect, what other beneficial effects does pravastatin exhibit?

A2: Pravastatin demonstrates pleiotropic effects, extending beyond its primary lipid-lowering action. Studies highlight its role in attenuating vascular injury by improving endothelial function, reducing inflammation, inhibiting smooth muscle cell proliferation, and decreasing oxidative stress. [, , ] For example, pravastatin has been shown to improve endothelial-dependent relaxation to acetylcholine and increase endothelial nitric oxide synthase (eNOS) activity. [, ] It also exhibits anti-inflammatory properties, suppressing the production of cytokines such as IL-6, IL-1β, and TNF-α in irradiated intestinal epithelial cells. [, ]

Q3: Can pravastatin impact cholesterol metabolism in individuals with familial hypercholesterolemia who have defective LDL receptors?

A4: Yes, pravastatin can still effectively lower cholesterol levels in individuals with homozygous familial hypercholesterolemia (FH), even though they have deficient LDL receptors. [] This effect is primarily attributed to the drug's ability to induce hepatic LDL receptor activity, leading to increased LDL cholesterol clearance from circulation. []

Q4: How is pravastatin absorbed and distributed in the body?

A5: Pravastatin is administered orally and absorbed from the gastrointestinal tract. [, , ] Its absorption can be influenced by factors such as food intake and genetic variations in transporter proteins. [, ] Once absorbed, pravastatin is transported to the liver, its primary site of action, via the portal vein. [, ] The drug exhibits a relatively short half-life and is primarily excreted unchanged in the bile. [, ]

Q5: Are there any known drug interactions with pravastatin?

A7: Yes, pravastatin may interact with other medications that influence its metabolism or transport. [] For instance, concurrent use of pravastatin with ritonavir and saquinavir can significantly decrease pravastatin exposure, necessitating dose adjustments. [] In contrast, pravastatin does not appear to alter the pharmacokinetics of nelfinavir. []

Q6: What are the clinical indications for pravastatin therapy?

A8: Pravastatin is primarily indicated for the management of hypercholesterolemia to reduce the risk of cardiovascular events, including myocardial infarction and stroke. [, , , ] It is effective in both primary and secondary prevention settings, benefiting individuals with or without a history of coronary heart disease. [, , , ] Studies demonstrate its efficacy in various patient populations, including those with moderate chronic kidney disease, diabetes, and familial hypercholesterolemia. [, , ]

Q7: Has pravastatin demonstrated beneficial effects in experimental models of disease?

A10: Yes, pravastatin has demonstrated protective effects in various animal models. [, , , , , ] For example, in a rat model of gestational hypertension, pravastatin attenuated hypertension, prevented placental weight loss, reduced oxidative stress, and inhibited the activity of matrix metalloproteinase-2. [, ] In a mouse model of allergic airway inflammation, pravastatin alleviated airway infiltration and hyperresponsiveness. []

Q8: Are there any specific monitoring parameters recommended during pravastatin therapy?

A12: Monitoring parameters during pravastatin treatment may include liver function tests and creatine kinase levels to assess for potential hepatic or muscular adverse effects, respectively. [, ]

Q9: What are some ongoing research areas focusing on pravastatin?

A13: Ongoing research continues to explore the pleiotropic effects of pravastatin and its potential therapeutic applications beyond lipid management. [, ] For example, investigations are underway to elucidate its role in modulating autophagy, a cellular process implicated in various disease states, including avascular necrosis of the femoral head. [, ]

Q10: Are there efforts to develop novel formulations or delivery systems for pravastatin?

A14: Yes, research is ongoing to develop improved formulations of pravastatin, such as freeze-dried powders for injection, to enhance its solubility, stability, and delivery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.